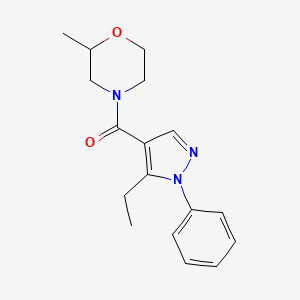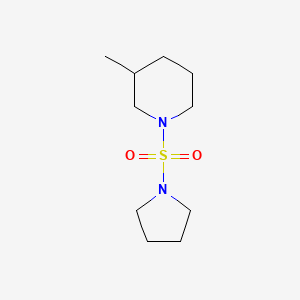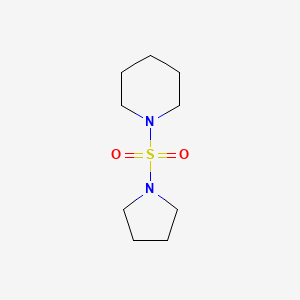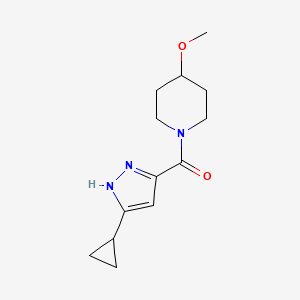
(5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone, also known as EPPMM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPPMM is a member of the pyrazole family of compounds and has been found to exhibit a range of interesting biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes. For example, (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone has been found to inhibit the activity of the protease cathepsin B, which is involved in the progression of several types of cancer. It has also been found to inhibit the activity of the kinase JNK, which is involved in the regulation of cell death and survival.
Biochemical and Physiological Effects:
(5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. It has also been found to inhibit the growth and proliferation of cancer cells, as well as to induce cell cycle arrest. In addition, (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone for lab experiments is its potent inhibitory activity against several key enzymes. This makes it a valuable tool for studying the role of these enzymes in disease processes. However, one of the limitations of (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone is its relatively low yield in the synthesis process, which can make it expensive to produce in large quantities.
Direcciones Futuras
There are several future directions for research on (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone. One area of interest is its potential as a drug target for the treatment of various diseases. Further studies are needed to determine the optimal dosages and delivery methods for (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone in humans. In addition, more research is needed to fully understand the mechanism of action of (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone is a multi-step process that involves the reaction of several starting materials. The first step involves the reaction of 5-ethyl-1-phenylpyrazole-4-carbaldehyde with 2-methylmorpholine to form the corresponding imine. This imine is then reduced using sodium borohydride to yield the final product, (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone. The overall yield of this process is typically around 40%.
Aplicaciones Científicas De Investigación
(5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a drug target for the treatment of various diseases. (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit potent inhibitory activity against several key enzymes involved in disease processes, including proteases and kinases. This makes it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
(5-ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-16-15(17(21)19-9-10-22-13(2)12-19)11-18-20(16)14-7-5-4-6-8-14/h4-8,11,13H,3,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMIPADSMSKMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCOC(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)
![2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7509574.png)





![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509615.png)

![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7509634.png)